5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Overview
Description
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a nitro group and a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid typically involves the nitration of 2-methyl-1H-imidazole followed by the introduction of the carboxylic acid group. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and subsequent reactions with carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. This involves large-scale reactions with stringent control of temperature, pressure, and reagent concentrations to achieve consistent quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where various functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives, hydrazine derivatives.
Substitution: Halogenated imidazoles, alkylated imidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imidazole ring can engage in hydrogen bonding and other interactions, influencing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
DNA: Potential interactions with DNA, affecting gene expression and replication.
Comparison with Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Similar structure but lacks the nitro group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar nitro group placement but different carboxylic acid position.
Uniqueness: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both the nitro group and the methylated imidazole ring provides distinct chemical properties compared to similar compounds.
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Properties
IUPAC Name |
5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVLPIIHJXSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588574 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954265-75-9 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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